Calcium Pantothenate, Racemic

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Racemic Calcium Pantothenate (RC Pantothenate) is a specific form of pantothenic acid, a B vitamin, used in various scientific research applications. It's important to note that RC Pantothenate has roughly half the physiological activity of regular Calcium Pantothenate []. Here's a breakdown of its key applications in research:

Coenzymatic Function:

Pantothenic acid is a precursor to Coenzyme A (CoA), which plays a crucial role in numerous metabolic processes within cells []. Researchers utilize RC Pantothenate to study CoA-dependent pathways, including fatty acid metabolism, carbohydrate metabolism, and amino acid metabolism. By altering pantothenic acid levels, scientists can investigate the impact on these pathways and gain insights into cellular function [].

Nutritional Deficiency Studies:

RC Pantothenate can be used to induce pantothenic acid deficiency in research models. This allows scientists to study the physiological effects of pantothenic acid deficiency, such as fatigue, burning feet syndrome, and upper respiratory tract infections []. By analyzing the effects of RC Pantothenate deficiency and subsequent repletion, researchers can gain a better understanding of pantothenic acid's role in maintaining health.

Microbiological Studies:

Pantothenic acid is an essential nutrient for many microorganisms. In microbiology research, RC Pantothenate can be used to assess the growth requirements of different bacteria and fungi []. By varying pantothenic acid concentrations in culture media, scientists can investigate the specific needs of microorganisms and their dependence on this vitamin for survival and function.

Calcium Pantothenate, Racemic is a calcium salt of pantothenic acid, a water-soluble B vitamin that is essential for various metabolic processes in the body. The compound exists as a racemic mixture of the two optical isomers of pantothenic acid: the dextrorotatory and levorotatory forms. Its molecular formula is and it is primarily recognized for its role as a precursor to coenzyme A (CoA), which is crucial in fatty acid metabolism, carbohydrate metabolism, and amino acid metabolism.

As a precursor to CoA, calcium pantothenate plays a vital role in various cellular processes []. CoA acts as an "acyl carrier," transferring acyl groups (derived from fatty acids, carbohydrates, etc.) in numerous metabolic pathways. For example, CoA is essential for:

- Fatty acid synthesis: CoA carries acetyl groups for fatty acid chain elongation [].

- Krebs cycle (citric acid cycle): CoA accepts acetyl groups from pyruvate for energy production [].

These are just a few examples, and CoA's involvement extends to numerous other biochemical reactions.

- Hydrolysis: In acidic or basic conditions, it can hydrolyze to yield pantothenic acid and calcium ions.

- Oxidation: Under oxidative conditions, pantothenic acid can be oxidized to form various degradation products.

- Substitution: The calcium ion can be replaced by other metal ions in substitution reactions.

Common Reagents and Conditions- Hydrolysis: Acidic or basic conditions.

- Oxidation: Oxidative agents.

- Substitution: Various metal salts can be used.

Major Products Formed

The primary products include pantothenic acid and calcium ions, along with various oxidation products.

Calcium Pantothenate, Racemic plays a significant role in biochemical pathways. As a precursor to CoA, it influences:

- Fatty Acid Synthesis and Degradation: Essential for the metabolism of fats.

- Tricarboxylic Acid Cycle: Involved in energy production.

- Phospholipid Synthesis: Important for cell membrane integrity.

The pharmacokinetics of this compound indicate rapid absorption when administered orally, with peak concentrations reached approximately one hour post-dose under fasting conditions. The compound also affects cellular processes such as signaling pathways and gene expression through its interaction with biomolecules.

The synthesis of Calcium Pantothenate, Racemic typically involves the following steps:

- Condensation of Pantoic Acid with Beta-Alanine: This reaction forms an N-protected pantothenic acid intermediate.

- Deprotection: The intermediate is treated with a mild acid to yield free pantothenic acid.

- Formation of Calcium Salt: Calcium hydroxide is added to produce Calcium Pantothenate, Racemic .

Alternative methods include reactions involving calcium metal with beta-alanine in methanol or using lactones in high-temperature conditions .

Calcium Pantothenate, Racemic has a variety of applications:

- Nutritional Supplement: Used as a dietary supplement to prevent or treat pantothenic acid deficiency.

- Pharmaceuticals: Employed in formulations aimed at enhancing metabolic health.

- Research Tool: Utilized in studies investigating CoA-dependent pathways and pantothenic acid deficiency effects on health.

Research indicates that Calcium Pantothenate interacts with various biological systems. It has been shown to influence metabolic pathways significantly by modulating enzyme activities related to CoA synthesis. Studies have also explored its role in inducing pantothenic acid deficiency in animal models, allowing researchers to observe physiological impacts such as fatigue and immune response alterations .

Similar Compounds

Calcium Pantothenate, Racemic shares similarities with several other compounds related to pantothenic acid. Here are some comparable compounds:

| Compound Name | Description | Unique Features |

|---|---|---|

| Pantothenic Acid | The active form of Vitamin B5 essential for CoA synthesis. | Directly involved in metabolic processes. |

| Sodium Pantothenate | Sodium salt form of pantothenic acid; used similarly as a supplement. | More soluble than calcium salt but similar activity. |

| D-Pantothenic Acid | The biologically active stereoisomer; significantly more effective than racemic form. | Higher physiological activity compared to racemic form. |

| L-Pantothenic Acid | The levorotatory form; considered biologically inactive. | Lacks the metabolic activity of D-Pantothenic Acid. |

Calcium Pantothenate, Racemic is unique due to its balanced activity derived from both isomers, providing approximately half the physiological effectiveness of its dextrorotatory counterpart while maintaining stability in formulations .

Molecular Architecture

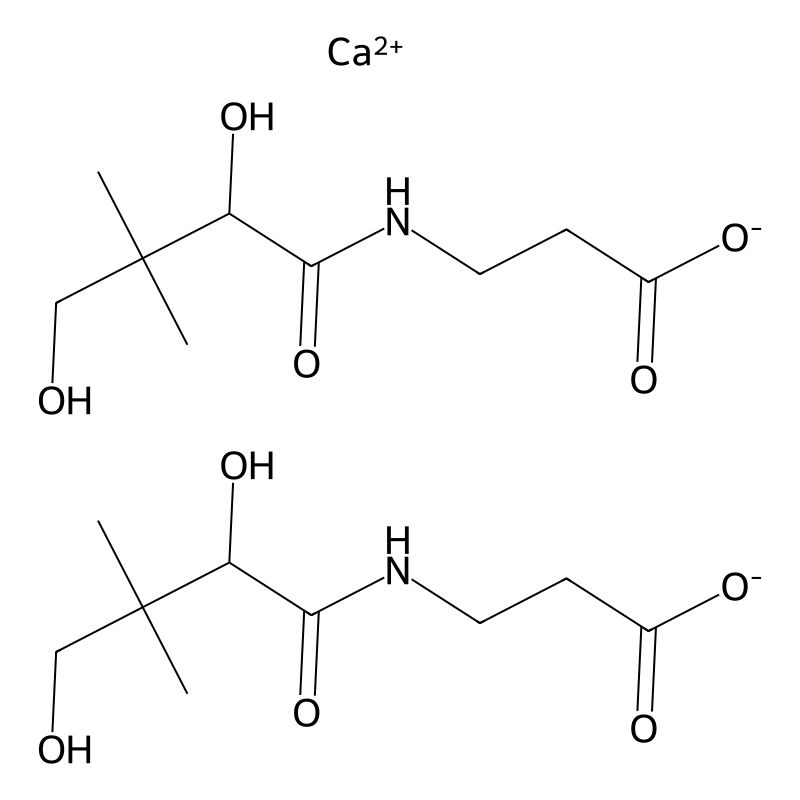

Calcium Pantothenate, Racemic represents a complex calcium salt comprising equal proportions of dextrorotatory and levorotatory isomers of pantothenic acid [1]. The compound exhibits the molecular formula C₁₈H₃₂CaN₂O₁₀ with a molecular weight of 476.53 grams per mole [2] [1]. This racemic mixture contains nitrogen content ranging from 5.7 to 6.0 percent and calcium content between 8.2 and 8.6 percent, both calculated on a dried basis [1] [3].

The fundamental molecular architecture consists of beta-alanine units coupled with pantoic acid moieties through amide linkages, subsequently coordinated to a central calcium ion [4] [1]. Each calcium center coordinates with two pantothenate ligands, forming a calcium salt with a 2:1 stoichiometric ratio of pantothenate to calcium [1] [3]. The compound demonstrates characteristic hygroscopic properties and exists as white crystalline powder under standard conditions [5] [6].

Stereochemical Configuration of Racemic Form

The racemic form of Calcium Pantothenate exhibits equal concentrations of both R and S enantiomers at the stereogenic center located at the secondary alcohol position within the pantoic acid segment [1] [7]. The United States Pharmacopeia defines this racemic mixture as containing both dextrorotatory and levorotatory isomers of pantothenic acid in equal proportions [1] [3].

Specific rotation measurements for the racemic form consistently demonstrate values between -0.05 and +0.05 degrees, confirming the absence of optical activity characteristic of racemic mixtures [1]. This contrasts significantly with the pure D-enantiomer, which exhibits specific rotation values of +25.0 to +28.0 degrees under identical measurement conditions [8]. The stereochemical configuration directly influences the biological activity, with the racemic form possessing approximately one-half the physiological activity of the pure D-enantiomer [1].

| Parameter | Racemic Form | D-Enantiomer | L-Enantiomer |

|---|---|---|---|

| Specific Rotation (degrees) | -0.05 to +0.05 | +25.0 to +28.0 | -25.0 to -28.0 |

| Biological Activity (relative) | 50% | 100% | 0% |

| Stereochemical Designation | (±) | (R) | (S) |

Crystalline Structure Analysis

Crystallographic investigations reveal that Calcium Pantothenate, Racemic adopts distinct polymorphic forms under varying crystallization conditions [9] [10]. Historical crystallographic studies from 1946 documented the first successful crystallization of racemic calcium pantothenate, establishing fundamental structural parameters [9]. The compound exhibits polymorphic behavior with alpha, beta, and gamma crystal modifications, along with solvated forms containing methanol molecules [10].

The crystalline lattice demonstrates calcium coordination involving oxygen atoms from carboxylate, carbonyl, and primary alcohol functionalities in multidentate arrangements [11] [12]. X-ray diffraction analysis indicates that the calcium ion adopts coordination numbers between four and six, depending on the specific polymorph and hydration state [11]. The crystal structure exhibits hydrogen bonding networks between amide groups and hydroxyl functionalities, contributing to lattice stability [11].

Powder X-ray diffraction patterns for the racemic form differ measurably from those of pure enantiomers, reflecting distinct packing arrangements in the solid state [13]. The racemic crystals typically demonstrate lower hygroscopicity compared to individual enantiomers, attributed to more efficient crystal packing reducing surface area exposure to moisture [13].

Comparative Analysis with Enantiomeric Forms

Structural comparison between racemic and enantiomerically pure forms reveals significant differences in molecular organization and physical properties [14] [15]. The pure D-enantiomer exhibits enhanced crystallization efficiency and improved stability profiles compared to the racemic mixture [14]. Fractional crystallization studies demonstrate that individual enantiomers can be selectively isolated from racemic mixtures through controlled temperature and solvent conditions [14] [16].

Thermodynamic analysis indicates that the D-enantiomer possesses greater thermodynamic stability, with melting points approximately 2-4 degrees Celsius higher than the racemic form [17]. The L-enantiomer demonstrates reduced stability and tends toward decomposition at elevated temperatures [17]. Solubility studies reveal that the racemic form exhibits intermediate solubility characteristics between the individual enantiomers, with the D-form showing enhanced water solubility [17].

Calcium coordination geometry differs subtly between enantiomeric and racemic forms, with the racemic compound exhibiting slightly expanded coordination spheres to accommodate both stereoisomers within the crystal lattice [11]. This structural accommodation results in measurably different lattice parameters and unit cell dimensions compared to enantiopure materials [14].

Spectroscopic Profiles

Ultraviolet-Visible Absorption Characteristics

Ultraviolet-visible spectroscopic analysis of Calcium Pantothenate, Racemic reveals characteristic absorption features in the short-wavelength ultraviolet region [18] [19]. The primary absorption maximum occurs at 212 nanometers when measured in methanol-water solvent systems (1:1 ratio) [18]. Secondary absorption features appear at 243 nanometers, corresponding to electronic transitions within the amide chromophore [19].

The absorption spectrum spans the range from 200 to 250 nanometers, with minimal absorption beyond 250 nanometers due to the absence of extended conjugated systems [18] [20]. The molar absorptivity values remain relatively low, consistent with simple amide and alcohol functional groups [18]. Spectrophotometric methods utilizing the 212 nanometer absorption maximum demonstrate linear responses over concentration ranges from 5 to 25 micrograms per milliliter [18].

| Wavelength (nm) | Assignment | Relative Intensity | Solvent System |

|---|---|---|---|

| 212 | Primary absorption maximum | High | Methanol:Water (1:1) |

| 243 | Secondary absorption | Medium | Methanol:Water (1:1) |

| 200-250 | General absorption range | Variable | Methanol:Water (1:1) |

Comparative studies between racemic and enantiomerically pure forms reveal essentially identical ultraviolet-visible absorption characteristics, indicating that stereochemistry does not significantly influence electronic transitions in this wavelength region [18]. The absorption features primarily reflect the electronic structure of the amide linkage and hydroxyl functionalities rather than chiral centers [20].

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopic investigation of Calcium Pantothenate, Racemic provides detailed structural information regarding molecular dynamics and calcium coordination [21] [22]. Proton nuclear magnetic resonance spectra recorded in deuterium oxide demonstrate characteristic signal patterns for the pantothenate ligands coordinated to calcium [21].

The proton nuclear magnetic resonance spectrum exhibits signals corresponding to the dimethyl groups of the pantoic acid moiety appearing as singlets around 1.0-1.2 parts per million [21]. The methylene protons of the beta-alanine segment generate complex multipiples in the 2.5-2.8 parts per million region [21]. The secondary alcohol proton appears as a doublet around 4.0 parts per million, with coupling patterns reflecting the stereochemical environment [21].

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for each carbon environment within the pantothenate structure [22]. The carboxyl carbon resonates around 175 parts per million, while the amide carbonyl appears near 170 parts per million [22]. Methylene carbons of the propyl chain exhibit signals between 35-40 parts per million [22]. The quaternary carbon bearing the two methyl groups produces a characteristic signal around 40 parts per million [22].

Calcium-43 nuclear magnetic resonance, though challenging due to low natural abundance (0.135 percent), provides information about calcium coordination environments [23]. The quadrupolar calcium nucleus exhibits chemical shift ranges spanning approximately 70 parts per million, with specific chemical shifts depending on coordination geometry and ligand environment [23].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis using electrospray ionization techniques reveals characteristic fragmentation pathways for Calcium Pantothenate, Racemic [11] [12]. In positive ion mode, the primary molecular ion appears at mass-to-charge ratio 258, corresponding to the calcium-pantothenate complex [Ca(panto-H)]⁺ [11] [12]. An additional intense signal occurs at mass-to-charge ratio 276, attributed to the monohydrated calcium complex [Ca(panto-H)(H₂O)]⁺ [11] [12].

Collision-induced dissociation experiments demonstrate consistent fragmentation patterns across both racemic and enantiomerically pure forms [11]. The primary fragmentation pathway involves water elimination, producing a fragment ion at mass-to-charge ratio 240 [11]. Secondary fragmentation includes loss of a 58 dalton unit, corresponding to elimination of [2H,2C,2O], yielding a fragment at mass-to-charge ratio 200 [11].

| Mass-to-Charge Ratio | Ion Assignment | Fragmentation Pathway | Relative Intensity |

|---|---|---|---|

| 258 | [Ca(panto-H)]⁺ | Molecular ion | High |

| 276 | [Ca(panto-H)(H₂O)]⁺ | Hydrated molecular ion | Very High |

| 240 | [Ca(panto-H)-H₂O]⁺ | Water loss | Medium |

| 200 | [Ca(panto-H)-58]⁺ | Loss of [2H,2C,2O] | Medium |

| 218 | [panto-H]⁻ | Deprotonated pantothenate | High (negative mode) |

In negative ion mode, the deprotonated pantothenate ion [panto-H]⁻ appears at mass-to-charge ratio 218 [11] [12]. This ion undergoes fragmentation to produce deprotonated beta-alanine at mass-to-charge ratio 88 and additional fragments through loss of 72 dalton units [11]. The fragmentation patterns remain consistent between racemic and enantiomerically pure samples, indicating that stereochemistry does not significantly influence gas-phase dissociation pathways [11].

Conventional Synthesis Routes

Chemical Precursors and Reaction Mechanisms

Calcium pantothenate, racemic synthesis relies fundamentally on the condensation reaction between pantoic acid derivatives and β-alanine [1] [2]. The primary chemical precursors serve distinct roles in the multi-step synthetic pathway, as detailed in the comprehensive analysis below.

Primary Structural Components

Pantoic acid (chemical formula C6H12O4) functions as the primary structural component, providing the characteristic pantoyl moiety of the final calcium pantothenate molecule [3] [4]. The compound exists in both dextrorotatory and levorotatory forms, with the racemic mixture containing equal proportions of both enantiomers [5]. β-Alanine (C3H7NO2) serves as the amine coupling partner, forming the critical amide linkage through nucleophilic attack on the activated pantoic acid derivative [6] [7].

Intermediate Compounds and Synthetic Pathways

The synthesis commonly employs pantolactone intermediates, particularly DL-pantolactone (C6H10O3), which undergoes ring-opening condensation with β-alanine [1] [2]. Alternative synthetic routes utilize D-pantolactone as an optically active intermediate for direct condensation reactions [8] [9]. The lactone ring provides enhanced reactivity compared to the free carboxylic acid form, facilitating efficient amide bond formation under mild conditions [10] [3].

Starting Materials and Building Blocks

Industrial synthesis typically begins with isobutyraldehyde (C4H8O) as the fundamental building block [9] [11]. This aldehyde undergoes aldol condensation with formaldehyde (CH2O) in the presence of potassium carbonate catalyst, producing 2,2-dimethyl-3-hydroxypropionaldehyde [2] [9]. The hydroxymethylation reaction proceeds under controlled temperature conditions (14-20°C) to minimize side product formation [2].

Acrylonitrile (C3H3N) serves as an alternative precursor for β-alanine synthesis through hydrolysis to β-aminopropionitrile, followed by alkaline hydrolysis to yield the desired amino acid [2] [12]. This pathway offers improved atom economy compared to traditional methods [11].

Salt Formation Mechanisms

Calcium oxide (CaO) or calcium hydroxide (Ca(OH)2) provides the calcium source for final salt formation [8] [2]. The divalent calcium ion coordinates with two molecules of pantothenic acid, creating the characteristic 2:1 stoichiometry observed in calcium pantothenate [5] [13]. The salt formation occurs through acid-base neutralization, with the calcium species neutralizing the carboxylic acid functionality of pantothenic acid [14].

Solvent Systems and Catalytic Agents

Primary Solvent Systems

Methanol represents the predominant solvent system for calcium pantothenate synthesis, serving multiple functions including reaction medium and crystallization solvent [8] [2] [12]. The optimal methanol concentration ranges from 95-98% volume/volume, with water content maintained at 2-15% weight/volume to facilitate controlled crystallization [15]. Ethanol functions as an alternative primary solvent, particularly in hydrogenation reactions where 95% ethanol provides suitable conditions for palladium-catalyzed transformations [8] [16].

Water serves dual purposes as both dissolution medium and co-crystallization agent [8] [17]. In fermentation-based processes, water acts as the primary medium for microbial production, with subsequent extraction and purification utilizing aqueous-organic solvent systems [17] [18]. The water content critically influences crystal morphology and optical purity during resolution processes [15].

Co-solvent and Mobile Phase Components

Acetonitrile functions as a co-solvent component, particularly in analytical applications where it constitutes approximately 3% volume/volume of mobile phase compositions with phosphate buffer systems [19] [20]. This solvent system provides optimal separation characteristics for high-performance liquid chromatographic analysis of calcium pantothenate [21] [22].

Catalytic Systems

Palladium on carbon (Pd/C) catalyst, typically at 5% weight/weight loading on carbon support, facilitates hydrogenation reactions in the conversion of ketone intermediates to hydroxyl-containing pantolactone derivatives [8] [16]. Operating conditions require 35-50°C temperature and 1-2 MPa hydrogen pressure for optimal catalytic activity [16].

Sodium cyanide serves as a catalyst for cyanohydrin formation reactions, typically employed at 0.75% weight/weight concentration [9]. The reaction proceeds at 10°C to control exothermic heat generation and minimize side reactions [9]. Potassium carbonate functions as the aldol condensation catalyst, facilitating carbon-carbon bond formation between isobutyraldehyde and formaldehyde [2] [9].

Sodium methoxide acts as a base catalyst in various synthetic transformations, typically employed as a 28% mass concentration solution [16]. The strongly basic conditions facilitate deprotonation reactions and nucleophilic substitutions under controlled temperature conditions of 5-15°C [16].

Reducing and pH Control Agents

Hydrogen gas functions as the reducing agent in palladium-catalyzed hydrogenation reactions, typically applied at 1-2 MPa pressure [8] [16]. The high-pressure hydrogen ensures complete reduction of carbonyl functionalities to the corresponding alcohols [16].

Sodium hydroxide provides pH adjustment and racemization capabilities, commonly employed as a 50% aqueous solution [23] [14]. The strong base facilitates epimerization of chiral centers and neutralization of acidic reaction intermediates [23].

Advanced Synthetic Approaches

Microfluidic Reactor-Based Synthesis

While traditional batch synthesis methods dominate industrial calcium pantothenate production, emerging microfluidic reactor technologies offer potential advantages for continuous synthesis and improved process control [24] [25]. Microfluidic platforms enable precise control over reaction parameters including temperature, residence time, and mixing characteristics [24].

Continuous Flow Advantages

Microfluidic reactors provide enhanced heat and mass transfer compared to conventional batch reactors, enabling more uniform reaction conditions and reduced hot spot formation [24] [25]. The high surface area-to-volume ratio characteristic of microchannels facilitates rapid thermal equilibration and precise temperature control [25].

Process Intensification

The reduced reactor volumes associated with microfluidic systems enable process intensification through increased reaction rates and improved selectivity [24]. Continuous flow operation eliminates batch-to-batch variability and enables steady-state operation for consistent product quality [25].

Enzymatic Integration

Microfluidic systems can accommodate enzymatic transformations, particularly for biocatalytic synthesis of pantothenic acid precursors [26] [27]. The controlled environment of microreactors provides optimal conditions for enzyme stability and activity [26].

Process Optimization Strategies

Temperature and Pressure Optimization

Conventional synthesis operates at temperatures ranging from 40-75°C under atmospheric pressure conditions [8] [2]. Advanced optimization strategies identify crystallization temperature ranges of 5-15°C as optimal for improved optical purity and crystal morphology [15] [28]. Hydrogenation processes benefit from elevated pressures of 1-2 MPa to enhance reaction rates and conversion efficiency [8] [16].

pH Control and Adsorption Optimization

Process optimization reveals pH ranges of 1-5 as optimal for adsorption-based purification using activated carbon systems [17] [18]. This acidic environment enhances the selectivity of pantothenic acid adsorption while minimizing interference from impurities [17].

Solvent Composition Engineering

Optimization studies demonstrate that methanol/water ratios of 85:15 provide superior yield and purity compared to conventional 97:3 compositions [15]. The increased water content facilitates controlled nucleation and growth during crystallization processes [28].

Reactant Stoichiometry Control

Molar ratio optimization indicates that a 1.02:1 ratio of calcium to β-alanine provides complete conversion while minimizing excess reactant requirements [8]. This slight excess ensures stoichiometric completion without significant waste generation [29].

Crystallization Time Reduction

Advanced crystallization control reduces processing time from conventional 16-24 hours to optimized 2-6 hours through controlled nucleation and growth kinetics [28]. Temperature-controlled cooling rates of 2-5°C per hour provide optimal crystal morphology [28].

Catalyst Loading Optimization

Catalyst loading optimization reduces palladium requirements from conventional 5% weight/weight to optimized ranges of 0.8-1.2% weight/weight while maintaining catalytic activity [16]. This reduction significantly decreases catalyst costs and simplifies catalyst recovery [30].

Purification and Quality Control Protocols

Crystallization and Physical Separation

Recrystallization Methodologies

Recrystallization from methanol/water systems at 5-15°C provides 96-99% recovery with greater than 95% purity [15] [31]. The controlled crystallization process eliminates impurities through selective precipitation of the desired calcium pantothenate while retaining contaminants in the mother liquor [23] [15].

Optical Resolution Procedures

Direct fractional crystallization enables separation of enantiomers through seeding with optically pure crystals [23] [15]. The process utilizes the differential solubility of enantiomers in aqueous methanol to achieve selective crystallization of the desired stereoisomer [31]. Seed crystal amounts of 0.5-1% weight/weight provide controlled nucleation without excessive crystal formation [15].

Morphology Control

Advanced crystallization techniques control crystal morphology to achieve block-like structures with improved flowability and bulk density [28]. Solvent-mediated phase transformation processes convert needle-like crystals to more desirable morphologies through controlled thermal treatment [28].

Chromatographic Purification

Ion Exchange Chromatography

Granular activated carbon columns provide effective separation of pantothenic acid from fermentation broths with 70-90% recovery efficiency [17] [18]. The process utilizes differential adsorption characteristics to selectively retain pantothenic acid while allowing impurities to pass through [17].

High-Performance Liquid Chromatography

Reverse-phase HPLC using C18 columns with phosphate buffer mobile phases (pH 2.5) enables analytical separation and quantification [19] [20] [32]. The method provides 98-102% assay accuracy with detection limits of 50 nanograms per milliliter [20] [32].

Analytical Quality Control

Optical Rotation Measurements

Specific optical rotation measurements verify enantiomeric purity, with specifications of +25.0° to +27.5° for D-calcium pantothenate and ±0.05° for racemic mixtures [13] [33]. The measurements confirm greater than 99% enantiomeric excess for optically pure preparations [23] [31].

Potentiometric Titration

Perchloric acid titration provides accurate content determination with 97-103% recovery for calcium pantothenate preparations [34] [13]. The method enables quantitative analysis of active ingredient content in finished products [34].

Spectrophotometric Analysis

UV spectrophotometry at 204-210 nanometers enables quantitative determination with detection limits of 50 nanograms per milliliter [19] [20]. The method provides stability-indicating analysis capability for degradation product detection [20] [32].

Moisture and Calcium Content Analysis

Loss on drying tests verify moisture content specifications of ≤5.0% when heated at 105°C for 2 hours [13] [33]. Calcium content analysis confirms stoichiometric requirements of 8.2-8.6% on a dried basis [13] [33].

Microbiological Quality Control

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

63409-48-3

Wikipedia

Use Classification

Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern